6-[(carbamoylmethyl)sulfanyl]-5-cyano-4-(furan-3-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide
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Overview
Description
Scientific Research Applications
Enantioselective Synthesis
A related compound, methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates, has been synthesized for enantioselective applications. The kinetic resolution catalyzed by Candida antarctica lipase B showed significant enantiomeric excess, indicating potential in chiral chemistry applications (Andzans et al., 2013).
Antiprotozoal Agents
Novel dicationic imidazo[1,2-a]pyridines, structurally related to the query compound, have shown strong DNA affinities and impressive in vitro and in vivo activities against Trypanosoma b. rhodesiense and P. falciparum. This indicates potential antiprotozoal applications (Ismail et al., 2004).
Aminomethylation Reactions
The compound has been used in aminomethylation reactions involving 2-thioxonicotinamide derivatives, leading to the synthesis of 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides. This showcases its utility in complex organic synthesis (Dotsenko et al., 2012).
Intramolecular Cyclization
Intramolecular cyclization studies of ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate, which is chemically analogous, demonstrate potential in generating diverse heterocyclic structures (Remizov et al., 2019).
Multicomponent Synthesis
The compound is involved in multicomponent synthesis processes to create substituted tetrahydroquinoline-carbonitriles, highlighting its versatility in synthetic organic chemistry (Dyachenko et al., 2015).
Antimicrobial Applications
Research on related fused thiazolo[3,2-b]triazine derivatives suggests potential antimicrobial applications. These studies indicate the compound's relevance in the development of new antibacterial and antifungal agents (El-Shehry et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-4-(furan-3-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-12-18(20(27)25-15-5-3-4-6-16(15)28-2)19(13-7-8-29-10-13)14(9-22)21(24-12)30-11-17(23)26/h3-8,10,19,24H,11H2,1-2H3,(H2,23,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAUNAIFJKKVNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)N)C#N)C2=COC=C2)C(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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